[S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid
Description
[S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid is a chiral organic compound characterized by a propionic acid backbone substituted at the 2nd position with a 3,4-dimethoxybenzyl group. The stereochemistry ([S,(+)]) confers enantioselective properties, which may influence its biological activity, metabolic pathways, and interactions with chiral environments such as enzymes or receptors.
Properties
IUPAC Name |
(2S)-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWOGKXUYHXPKV-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16O4, and it features a propionic acid backbone with a 3,4-dimethoxybenzyl substituent. The presence of methoxy groups enhances its solubility and potential biological activity, particularly in interactions with enzymes and receptors.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of propionic acids have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A study demonstrated that certain substituted propionic acids could effectively reduce carrageenin-induced inflammation in animal models .
| Compound | COX Inhibition (%) | Inflammation Reduction (%) |
|---|---|---|
| A | 75 | 60 |
| B | 85 | 70 |
| C | 90 | 80 |
2. Antioxidant Activity
The methoxy groups in this compound may contribute to its antioxidant properties. Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress-related damage. Compounds with similar structural motifs have shown promising antioxidant activities in various assays.
3. Antimicrobial Effects
Some derivatives of this compound have exhibited antimicrobial properties against a range of pathogens. For example, studies have indicated that compounds with similar benzyl substitutions can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator by binding to active sites or altering the conformation of target proteins. This mechanism is crucial for understanding its therapeutic potential and pharmacokinetic properties .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
-
Study on Anti-inflammatory Effects :
- A study evaluated the anti-inflammatory effects of various substituted propionic acids in rat models, demonstrating significant reductions in paw edema when treated with this compound derivatives.
-
Antioxidant Activity Assessment :
- Another study assessed the antioxidant capacity of methoxy-substituted propionic acids using DPPH radical scavenging assays, showing promising results for compounds featuring similar structural characteristics.
Scientific Research Applications
Pharmaceutical Development
Role in Drug Formulation
[S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid serves as a crucial intermediate in the synthesis of pharmaceuticals. Its ability to modify biological activity makes it particularly valuable in developing drugs targeting neurological disorders. Research indicates that this compound can enhance the efficacy of drugs by improving their pharmacokinetic profiles and receptor binding affinities .
Case Study: Antihypertensive Agents
Research has demonstrated that derivatives of this compound can be utilized to create antihypertensive agents. These compounds exhibit significant therapeutic activity while minimizing toxicity by selectively utilizing the L form of the molecule, which is more effective than its D counterpart .
Peptide Synthesis
Solid-Phase Peptide Synthesis
This compound is widely employed as a building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide chains enhances the efficiency and yield of complex sequences, which are essential for developing therapeutic peptides . The structural features of this compound allow for the formation of stable linkages and facilitate the synthesis of cyclic peptides that have improved biological activity.
Bioconjugation
Enhancing Diagnostic Tools
In bioconjugation processes, this compound aids in attaching biomolecules to surfaces or other molecules. This application is critical in developing diagnostic tools and therapeutic agents that require enhanced functionality and specificity . For instance, its use in creating targeted drug delivery systems has shown promise in improving treatment outcomes for various diseases.
Neuroscience Research
Modulation of Neural Activity
The compound has been applied in studies related to neurotransmitter systems. It helps develop compounds that can modulate neural activity, which is vital for understanding various neurological disorders such as Alzheimer's disease and schizophrenia . By acting on specific receptors involved in neurotransmission, this compound contributes to the discovery of new therapeutic strategies aimed at restoring normal neural function.
Summary Table of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Pharmaceutical Development | Intermediate for synthesizing drugs targeting neurological disorders | Effective antihypertensive agents developed from derivatives |
| Peptide Synthesis | Building block for solid-phase peptide synthesis | Enhanced yield and stability in complex peptide chains |
| Bioconjugation | Attaching biomolecules for improved diagnostic tools | Targeted drug delivery systems showing increased efficacy |
| Neuroscience Research | Modulating neurotransmitter systems to understand neurological disorders | Development of compounds targeting specific receptors |
Comparison with Similar Compounds
Table 2: Chromatographic Data for Propionic Acid Derivatives
*Estimated based on substituent effects.
Key Findings:
- Electron-Donating Groups: Methoxy and methyl groups increase retention in reversed-phase chromatography due to enhanced hydrophobicity. The target compound’s 3,4-dimethoxybenzyl group likely results in higher k' values compared to chlorophenoxy analogs .
- Chlorine vs. Methoxy: Chlorine atoms (electron-withdrawing) reduce electron density on the aromatic ring, decreasing retention compared to methoxy-substituted compounds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing enantiomerically pure [S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid?
- Methodological Answer : The synthesis typically involves asymmetric hydrogenation or chiral auxiliary approaches. For example, sodium tetrahydroborate (NaBH₄) in tetrahydrofuran (THF) at controlled temperatures (0–5°C) can reduce ketone intermediates while preserving stereochemistry . Chiral HPLC or polarimetry should confirm enantiopurity (>97% ee). Comparative studies of alternative catalysts (e.g., Ru-BINAP complexes) can optimize yield and selectivity .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify methoxy groups (δ ~3.8 ppm for OCH₃) and the benzyl-propionic acid backbone. NOESY confirms stereochemistry by spatial proximity of chiral centers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₃H₁₈O₄; calc. 238.12) and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration, with hydrogen-bonded dimers (O–H···O distances ~2.67 Å) observed in related phenoxy acids .
Q. How can researchers assess purity and stability during storage?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% formic acid. Purity >98% is indicated by a single peak with retention time matching standards .
- Accelerated Stability Testing : Store at 4°C (short-term) or -20°C (long-term) under inert gas. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) over 6–12 months .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein data bank (PDB) structures (e.g., cyclooxygenase-2) to model interactions. The dimethoxy groups may enhance hydrophobic binding in active sites .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields). Solvation effects (PBS buffer) and free-energy calculations (MM-PBSA) quantify binding energy .
Q. How do enantiomeric differences affect metabolic pathways in vivo?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. LC-MS/MS identifies metabolites like 2-(4-hydroxy-3-methoxybenzyl)propionic acid (major) and 3,4-dihydroxy derivatives (minor) .
- Chiral Resolution : Compare [S]- and [R]-enantiomer clearance rates using chiral columns (e.g., Chiralpak IA). The [S]-form may exhibit slower hepatic oxidation due to steric hindrance .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from fluorinated analogs (e.g., 3,4-difluorophenyl derivatives) to identify trends. Fluorine’s electronegativity may enhance metabolic stability but reduce solubility .
- Crystallographic Validation : Compare X-ray structures of active vs. inactive analogs to pinpoint critical hydrogen bonds (e.g., O3–H···O2 interactions in dimer formation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
